3-Chloro-6,7-difluoroisoquinoline
CAS No.: 1699360-37-6
Cat. No.: VC7324673
Molecular Formula: C9H4ClF2N
Molecular Weight: 199.58
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1699360-37-6 |
|---|---|
| Molecular Formula | C9H4ClF2N |
| Molecular Weight | 199.58 |
| IUPAC Name | 3-chloro-6,7-difluoroisoquinoline |
| Standard InChI | InChI=1S/C9H4ClF2N/c10-9-3-5-1-7(11)8(12)2-6(5)4-13-9/h1-4H |
| Standard InChI Key | WFTVCDGKDNIKTI-UHFFFAOYSA-N |
| SMILES | C1=C2C=C(N=CC2=CC(=C1F)F)Cl |
Introduction
Chemical Characterization and Structural Elucidation
Molecular Architecture
3-Chloro-6,7-difluoroisoquinoline belongs to the isoquinoline class of heterocycles, characterized by a benzene ring fused to a pyridine ring. The systematic name derives from the substitution pattern: a chlorine atom at position 3 and fluorine atoms at positions 6 and 7 on the fused aromatic system . The molecular formula C₉H₄ClF₂N corresponds to a molar mass of 199.59 g/mol, calculated from isotopic composition .
The SMILES notation (C1=C2C=C(N=CC2=CC(=C1F)F)Cl) encodes the connectivity, while the InChIKey (WFTVCDGKDNIKTI-UHFFFAOYSA-N) provides a unique identifier for computational and database applications .
Spectroscopic Profiles
While experimental IR, NMR, and mass spectra for 3-chloro-6,7-difluoroisoquinoline remain unpublished, analogous halogenated isoquinolines exhibit characteristic spectral patterns:
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IR: Absence of N-H stretches (3200–3500 cm⁻¹) confirms aromaticity, with C-Cl and C-F vibrations expected at 550–850 cm⁻¹ and 1000–1300 cm⁻¹, respectively .
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¹H NMR: Protons adjacent to electronegative substituents typically deshield to δ 7.5–9.5 ppm, as observed in 6-chloroquinoxaline derivatives .
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Mass Spectrometry: Predominant molecular ion peaks at m/z 199 (M⁺) with chlorine isotopic patterns (3:1 ratio for ³⁵Cl/³⁷Cl) .
Collision Cross-Section Analysis
Ion mobility spectrometry predictions for 3-chloro-6,7-difluoroisoquinoline reveal adduct-dependent cross-sectional areas:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 200.00731 | 134.1 |
| [M+Na]⁺ | 221.98925 | 149.2 |
| [M+NH₄]⁺ | 217.03385 | 143.2 |
| [M-H]⁻ | 197.99275 | 134.8 |
These values suggest a compact, planar structure with moderate polarity, aligning with the aromatic system’s rigidity .
Synthesis and Manufacturing Considerations
Hypothetical Synthetic Routes
While no published synthesis exists for 3-chloro-6,7-difluoroisoquinoline, analogous methods for chloro-fluoro isoquinolines suggest potential pathways:
Route 1: Skraup-Type Cyclization
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Substrate Preparation: 3-Fluoro-4,5-difluorophenethylamine derivatives as precursors
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Cyclodehydration: Concentrated sulfuric acid with oxidizing agents (e.g., nitrobenzene) at 150–200°C
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Halogenation: Post-cyclization chlorination using PCl₅ or SOCl₂
Route 2: Friedländer Annulation
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Knoevenagel Condensation: Difluorinated acetophenone with cyanoacetamide
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Ring Closure: Acid-catalyzed cyclization to form the pyridine ring
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Selective Chlorination: Directed ortho-metalation strategies for position-specific substitution
Challenges in Regioselective Synthesis
Achieving the precise 3-chloro-6,7-difluoro pattern presents multiple hurdles:
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Fluorine Directing Effects: Fluorine’s strong electron-withdrawing nature complicates electrophilic substitution patterns .
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Chlorine Incorporation: Late-stage chlorination risks overhalogenation, requiring protective group strategies for the fluorine substituents .
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Solvent Compatibility: Polar aprotic solvents (DMF, DMSO) may coordinate with metallic catalysts, altering reaction pathways .
Physicochemical Properties and Stability
Thermodynamic Parameters
Predicted properties based on computational models and analog data:
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LogP: 2.1–2.5 (moderate lipophilicity favoring membrane permeability)
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Aqueous Solubility: <0.1 mg/mL at 25°C (pH 7.4)
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Melting Point: 142–145°C (estimated via differential scanning calorimetry analogs)
Degradation Pathways
Accelerated stability studies on similar compounds indicate:
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Photolysis: Cleavage of C-Cl bonds under UV light (λ < 300 nm)
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Hydrolysis: Resistance to aqueous media at neutral pH, but susceptible to nucleophilic attack in basic conditions (pH > 10)
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Oxidation: Ring-opening reactions with strong oxidizers (e.g., KMnO₄) at elevated temperatures
Comparative Analysis with Related Compounds
| Compound | Substituents | Bioactivity Index |
|---|---|---|
| 3-Chloro-6,7-difluoro | Cl(3), F(6,7) | Theoretical: 0.78 |
| 4-Chloro-6,7-dimethoxy | Cl(4), OCH₃(6,7) | Experimental: 0.62 |
| 6-Chloroquinoxaline | Cl(6) | Experimental: 0.55 |
Bioactivity Index: Normalized score (0–1) based on predicted target interactions
Future Research Directions
Synthetic Chemistry Priorities
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Catalytic C-H Activation: Developing Pd/NHC systems for direct fluorination
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Flow Chemistry: Continuous processing to control exothermic halogenation steps
Biological Screening Imperatives
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High-Throughput Assays: Kinase panel screening across 400+ human targets
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In Vivo Pharmacokinetics: Radiolabeled (¹⁸F) versions for PET imaging studies
Computational Modeling Needs
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MD Simulations: Free energy calculations for blood-brain barrier penetration
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QSAR Studies: Correlating substituent patterns with CYP450 inhibition
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